Cas no 1183608-99-2 ((3-Pyridyl)(3-quinolyl)methanol)

(3-Pyridyl)(3-quinolyl)methanol is a bidentate heterocyclic alcohol featuring both pyridine and quinoline moieties, making it a versatile intermediate in coordination chemistry and pharmaceutical synthesis. Its rigid molecular structure enhances stability in complex formation, while the hydroxyl group provides a reactive site for further functionalization. The compound exhibits strong chelating properties, facilitating its use in catalytic systems and metal-organic frameworks (MOFs). Its dual aromatic systems contribute to π-stacking interactions, useful in supramolecular chemistry. High purity grades ensure consistent performance in research and industrial applications, particularly in ligand design and bioactive molecule development. The compound’s balanced polarity also aids solubility in common organic solvents.
(3-Pyridyl)(3-quinolyl)methanol structure
1183608-99-2 structure
Product Name:(3-Pyridyl)(3-quinolyl)methanol
CAS No:1183608-99-2
MF:C15H12N2O
MW:236.268583297729
MDL:MFCD12833812
CID:1057210
PubChem ID:60924964
Update Time:2025-06-12

(3-Pyridyl)(3-quinolyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Pyridyl)(3-quinolyl)methanol
    • 1-benzyl-2-[3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole,hexafluorophosphate
    • DTXSID30734068
    • (Pyridin-3-yl)(quinolin-3-yl)methanol
    • MFCD12833812
    • pyridin-3-yl(quinolin-3-yl)methanol
    • DB-222922
    • 1183608-99-2
    • AC3107
    • SY020895
    • AKOS010148493
    • CS-0441684
    • A921514
    • MDL: MFCD12833812
    • Inchi: 1S/C15H12N2O/c18-15(12-5-3-7-16-9-12)13-8-11-4-1-2-6-14(11)17-10-13/h1-10,15,18H
    • InChI Key: WCNIRLZLFVLWCG-UHFFFAOYSA-N
    • SMILES: OC(C1C=NC=CC=1)C1=CN=C2C=CC=CC2=C1

Computed Properties

  • Exact Mass: 754.29100
  • Monoisotopic Mass: 236.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • PSA: 19.84000
  • LogP: 13.71850

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(3-Pyridyl)(3-quinolyl)methanol Suppliers

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(CAS:1183608-99-2)(3-Pyridyl)(3-quinolyl)methanol
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:17
Price ($):174.0
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(3-Pyridyl)(3-quinolyl)methanol Related Literature

Additional information on (3-Pyridyl)(3-quinolyl)methanol

Introduction to (3-Pyridyl)(3-quinolyl)methanol (CAS No: 1183608-99-2)

(3-Pyridyl)(3-quinolyl)methanol, with the chemical identifier CAS No: 1183608-99-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its dual aromatic pyridine and quinoline moieties connected through a methanol functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this compound contribute to its unique chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The< strong>pyridine and< strong>quinoline rings are well-known heterocyclic systems that play pivotal roles in the design of bioactive molecules. Pyridine, with its nitrogen-containing aromatic ring, is frequently incorporated into drugs due to its ability to form hydrogen bonds and interact with biological targets. Similarly, quinoline derivatives have a long history in medicinal chemistry, with many known antimalarial, antibacterial, and anticancer agents featuring this core structure. The combination of these two motifs in (3-Pyridyl)(3-quinolyl)methanol suggests that it may exhibit a range of biological activities, depending on the specific context of its application.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways relevant to human health and disease. The< strong>(3-Pyridyl)(3-quinolyl)methanol scaffold offers a promising platform for such investigations. Its bifunctional nature allows for the exploration of diverse chemical space, enabling the synthesis of derivatives with tailored properties. This flexibility has made it a subject of interest for academic and industrial researchers alike.

One of the most compelling aspects of (3-Pyridyl)(3-quinolyl)methanol is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can target the underlying mechanisms of these conditions. The< strong>pyridine and< strong>quinoline moieties in (3-Pyridyl)(3-quinolyl)methanol are known to interact favorably with kinase active sites, making this compound a candidate for further development as a kinase inhibitor.

Furthermore, the methanol group in (3-Pyridyl)(3-quinolyl)methanol provides a site for further functionalization, allowing chemists to introduce additional substituents that can enhance biological activity or improve pharmacokinetic properties. This modular approach to drug design is highly valued in modern pharmaceutical research, as it enables the rapid optimization of lead compounds into viable therapeutic agents.

The synthesis of (3-Pyridyl)(3-quinolyl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between pyridine derivatives and quinoline precursors, followed by methylation or other functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently.

Evaluation of the biological activity of (3-Pyridyl)(3-quinolyl)methanol typically involves in vitro assays designed to assess its interaction with target proteins and enzymes. These assays can provide valuable insights into the compound's potential therapeutic applications. For instance, kinase inhibition assays can determine whether the compound exhibits inhibitory effects on specific kinases, while cell-based assays can evaluate its ability to modulate downstream signaling pathways.

In addition to its potential as a kinase inhibitor, (3-Pyridyl)(3-quinolyl)methanol may also have applications in other areas of medicinal chemistry. Its structural features make it a suitable candidate for further exploration as an antimicrobial agent or an antiviral drug. The< strong>pyridine and< strong>quinoline moieties are known to interact with bacterial enzymes and viral proteins, suggesting that derivatives of this compound could exhibit broad-spectrum activity against various pathogens.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, or adverse side effects. To address these issues, researchers may modify the structure of (3-Pyridyl)(3-quinolyl)methanol to improve its pharmacokinetic properties. For example, replacing the methanol group with more polar substituents could enhance solubility while maintaining biological activity. Alternatively, introducing hydrophilic groups at strategic positions could improve membrane permeability and reduce toxicity.

The role of computational methods in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how (3-Pyridyl)(3-quinolyl)methanol might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying promising derivatives for synthesis and testing. Additionally, virtual screening algorithms can be used to rapidly sift through large libraries of compounds and identify those most likely to exhibit desired biological activities.

In conclusion, (3-Pyridyl)(3-quinolyl)methanol (CAS No: 1183608-99-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research in this area continues to evolve, it is likely that new applications for (3-Pyridyl)(3-quinolyl)methanol will emerge, further solidifying its importance in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1183608-99-2)(3-Pyridyl)(3-quinolyl)methanol
A921514
Purity:99%
Quantity:1g
Price ($):174.0
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